sodium;4-propan-2-ylbenzenesulfonate
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Overview
Description
Sodium 4-propan-2-ylbenzenesulfonate, also known as sodium cumenesulfonate, is an organic compound with the molecular formula C9H11NaO3S. It is a white crystalline powder that is soluble in water and alcohols. This compound is widely used as a surfactant and emulsifier in various industrial applications due to its excellent wetting and dispersing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 4-propan-2-ylbenzenesulfonate is typically synthesized through the sulfonation of cumene (isopropylbenzene) followed by neutralization with sodium hydroxide. The reaction involves the following steps:
Sulfonation: Cumene is reacted with sulfur trioxide or chlorosulfonic acid to form cumenesulfonic acid.
Neutralization: The resulting cumenesulfonic acid is then neutralized with sodium hydroxide to produce sodium 4-propan-2-ylbenzenesulfonate
Industrial Production Methods
In industrial settings, the production of sodium 4-propan-2-ylbenzenesulfonate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-propan-2-ylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives .
Scientific Research Applications
Sodium 4-propan-2-ylbenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifier in various chemical reactions and processes.
Biology: The compound is employed in the preparation of biological membranes and as a detergent in protein purification.
Medicine: It is used in pharmaceutical formulations as a solubilizing agent.
Industry: Sodium 4-propan-2-ylbenzenesulfonate is used in the production of cleaning agents, detergents, and other industrial products
Mechanism of Action
The mechanism of action of sodium 4-propan-2-ylbenzenesulfonate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better wetting and dispersion of particles. This property is particularly useful in cleaning and emulsifying applications. The compound interacts with hydrophobic and hydrophilic regions of molecules, facilitating their solubilization and dispersion .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecylbenzenesulfonate: Another widely used surfactant with similar properties but a longer alkyl chain.
Sodium toluenesulfonate: Similar in structure but with a methyl group instead of an isopropyl group.
Sodium xylenesulfonate: Contains two methyl groups on the benzene ring, offering different solubility and surfactant properties.
Uniqueness
Sodium 4-propan-2-ylbenzenesulfonate is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective as a surfactant and emulsifier in various applications. Its isopropyl group provides a distinct steric and electronic environment compared to other similar compounds, influencing its reactivity and interaction with other molecules .
Properties
IUPAC Name |
sodium;4-propan-2-ylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S.Na/c1-7(2)8-3-5-9(6-4-8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKATQBVVAZOAY-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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